Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose)
CAS No.:
Cat. No.: VC16623743
Molecular Formula: C39H50O24
Molecular Weight: 902.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H50O24 |
|---|---|
| Molecular Weight | 902.8 g/mol |
| IUPAC Name | 3,7-bis[[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C39H50O24/c1-11-32(61-38-28(51)24(47)21(44)18(9-40)59-38)26(49)30(53)36(55-11)57-15-7-16(43)20-17(8-15)58-34(13-3-5-14(42)6-4-13)35(23(20)46)63-37-31(54)27(50)33(12(2)56-37)62-39-29(52)25(48)22(45)19(10-41)60-39/h3-8,11-12,18-19,21-22,24-33,36-45,47-54H,9-10H2,1-2H3/t11-,12-,18+,19+,21+,22+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,36-,37-,38-,39-/m0/s1 |
| Standard InChI Key | VTRMLQBPGVHEHN-NAABCWOHSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a kaempferol aglycone core (2-(4-hydroxyphenyl)-5-hydroxy-4H-chromen-4-one) substituted at the 3- and 7-positions with disaccharide units. Each disaccharide comprises α-L-rhamnose (6-deoxy-α-L-mannopyranose) linked to D-glucose via β-glycosidic bonds. The stereochemical configuration is critical, with 20 defined stereocenters contributing to its three-dimensional conformation .
The IUPAC name, 3,7-bis[[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one, reflects the complexity of its sugar moieties . The SMILES string and InChIKey (VTRMLQBPGVHEHN-NAABCWOHSA-N) provide unambiguous representations for database searches .
Physicochemical Properties
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 902.8 g/mol | |
| Exact Mass | 902.269 | |
| LogP (Partition Coefficient) | -3.3 | |
| Hydrogen Bond Donors | 14 | |
| Hydrogen Bond Acceptors | 24 | |
| Rotatable Bonds | 11 | |
| Heavy Atoms | 63 | |
| Complexity Score | 1570 |
The negative LogP value indicates high hydrophilicity, consistent with its glycosylation. The compound exists as a solid at room temperature and exhibits limited solubility in aqueous solutions, necessitating solvents like dimethyl sulfoxide (DMSO) or ethanol for experimental use .
Synthesis and Production
Glycosylation Strategies
Industrial synthesis typically involves enzymatic or chemical glycosylation of kaempferol. Enzymatic methods using glycosyltransferases are preferred for stereospecificity, whereas chemical approaches employ protected sugar donors and catalytic agents. The process requires precise control to ensure regioselective attachment at the 3- and 7-positions.
Challenges in Synthesis
The compound’s structural complexity, including multiple hydroxyl groups and stereocenters, complicates large-scale production. Purification often involves high-performance liquid chromatography (HPLC) to isolate the target molecule from byproducts.
Biological Activities and Mechanisms
Antioxidant Effects
Kaempferol 3,7-bis(α-L-rhamnose-D-glucose) neutralizes reactive oxygen species (ROS) via electron donation from its phenolic hydroxyl groups. This activity is enhanced compared to kaempferol aglycone due to improved solubility, enabling better cellular uptake.
Anti-Inflammatory Properties
The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing NF-κB signaling. Glycosylation may prolong its circulation time, enhancing therapeutic potential in chronic inflammatory conditions.
Pharmacological Applications
Therapeutic Uses
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Cancer Therapy: Synergizes with chemotherapeutic agents to reduce drug resistance.
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Neuroprotection: Attenuates oxidative stress in neuronal models, suggesting utility in Alzheimer’s disease.
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Cardiovascular Health: Improves endothelial function by upregulating nitric oxide synthesis.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: Assignments of anomeric protons (δ 4.5–5.5 ppm) confirm glycosidic linkages .
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Mass Spectrometry: High-resolution ESI-MS reveals a [M-H]⁻ ion at m/z 902.269, consistent with the molecular formula .
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves baseline separation, with a retention time of 12.3 minutes .
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